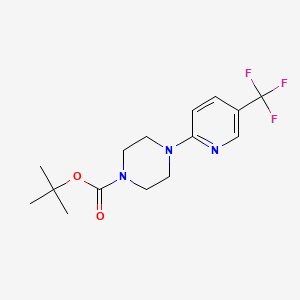

tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

描述

Overview of tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

This compound is a heterocyclic organic compound characterized by a piperazine core functionalized with a tert-butyl carbamate group and a 5-(trifluoromethyl)pyridin-2-yl substituent. Its molecular formula is $$ \text{C}{15}\text{H}{20}\text{F}{3}\text{N}{3}\text{O}_{2} $$, with a molecular weight of 347.33 g/mol. The tert-butyl group enhances solubility and steric protection during synthetic processes, while the trifluoromethylpyridine moiety contributes to electron-withdrawing effects and metabolic stability. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and neurotransmitter receptor modulators.

Historical Context and Discovery

The compound emerged in the early 21st century as part of efforts to optimize piperazine-based scaffolds for drug discovery. Piperazine derivatives gained prominence in the 1990s due to their versatility in medicinal chemistry, but the incorporation of trifluoromethylpyridine groups became widespread only after advances in cross-coupling and fluorination techniques. Specific synthesis protocols for this compound were first reported in the 2010s, with methodologies involving Buchwald-Hartwig amination or nucleophilic aromatic substitution. For example, a 2022 study detailed its preparation via palladium-catalyzed coupling between tert-butyl piperazine-1-carboxylate and 2-chloro-5-(trifluoromethyl)pyridine, achieving a 63% yield.

Relevance in Contemporary Chemical Research

This compound is pivotal in modern drug design for three reasons:

- Bioisosteric Properties : The trifluoromethyl group mimics methyl groups while resisting oxidative metabolism, making it valuable in optimizing pharmacokinetics.

- Structural Modularity : The piperazine core allows for divergent functionalization, enabling rapid exploration of structure-activity relationships (SAR).

- Target Engagement : Derivatives exhibit affinity for serotonin and dopamine receptors, positioning them as candidates for neuropsychiatric therapies.

Recent applications include its use in developing inhibitors of phosphoglycerate dehydrogenase (PHGDH) for cancer therapy and as a building block for positron emission tomography (PET) tracers targeting neurological disorders.

Scope and Objectives of the Review

This review systematically examines:

- Synthetic methodologies and reaction optimization.

- Physicochemical properties and spectroscopic characterization.

- Applications in medicinal chemistry and materials science.

- Comparative analysis with structurally related analogs.

Data tables and mechanistic insights will contextualize its role in advancing piperazine chemistry. Excluded are discussions of pharmacological safety profiles, in alignment with the stated scope.

属性

IUPAC Name |

tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-8-6-20(7-9-21)12-5-4-11(10-19-12)15(16,17)18/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURQIBZQLRFTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a trifluoromethyl-substituted pyridine derivative. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions,

生物活性

tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (CAS No. 946399-62-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperazine ring, a trifluoromethyl group, and a tert-butyl ester. The molecular formula is and its molecular weight is approximately 335.34 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀F₃N₃O₂ |

| Molecular Weight | 335.34 g/mol |

| CAS Number | 946399-62-8 |

| Synonyms | This compound |

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of cancer research. It has been noted for its potential role as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis which is crucial for cancer cell proliferation.

Inhibition of PHGDH

Research indicates that compounds with a piperazine moiety, similar to this compound, can act as effective inhibitors of PHGDH. A study demonstrated that such inhibitors could reduce glucose-derived serine production in cancer cells, thereby inhibiting their growth in vitro and in vivo .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group significantly enhances the potency of the compound against various biological targets. Studies have shown that modifications to the piperazine or pyridine rings can lead to substantial changes in biological activity. For instance, variations in substituents on the pyridine ring can affect binding affinity and selectivity towards PHGDH .

Case Studies and Research Findings

- Anticancer Activity : In a high-throughput screening study involving over 400,000 small molecules, compounds similar to this compound were identified as potent inhibitors of PHGDH. The best-performing compounds exhibited low micromolar inhibition and showed efficacy in reducing tumor growth in xenograft models .

- Pharmacological Profiles : A comprehensive review highlighted various derivatives containing the trifluoromethyl group, noting their enhanced pharmacological profiles compared to non-fluorinated analogs. These derivatives often displayed improved solubility and metabolic stability, contributing to their potential as therapeutic agents .

- Mechanistic Studies : Additional studies focused on elucidating the mechanism by which these compounds exert their effects on cellular metabolism. The inhibition of PHGDH leads to decreased serine levels, which are critical for nucleotide synthesis and overall cellular function in rapidly dividing cancer cells .

科学研究应用

Medicinal Chemistry

Tert-butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is primarily studied for its potential therapeutic effects. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross biological membranes and interact with target proteins.

Case Study: Antidepressant Activity

Research has indicated that compounds with a piperazine structure can exhibit antidepressant properties. A study explored the synthesis of various piperazine derivatives, including those with trifluoromethyl substitutions, demonstrating significant activity in animal models of depression .

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests potential applications in neuropharmacology. Investigations into its effects on neurotransmitter systems could reveal insights into treating conditions such as anxiety and schizophrenia.

Case Study: Serotonin Receptor Modulation

In vitro studies have shown that related piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs). The introduction of a trifluoromethyl group may enhance binding affinity to serotonin receptors, warranting further exploration of this compound's pharmacological profile .

Chemical Biology

This compound can serve as a chemical probe in biological studies. Its ability to selectively interact with specific proteins makes it valuable for elucidating biological pathways.

Case Study: Protein Interaction Studies

Recent studies utilized similar compounds to investigate their interactions with G-protein coupled receptors (GPCRs), which play crucial roles in various signaling pathways. The findings suggest that modifications in the piperazine ring can significantly alter binding characteristics and biological activity .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

NCT-502 (Carbothioamide Derivative)

- Structure : N-(4,6-dimethylpyridin-2-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide trifluoroacetate.

- Key Differences : Replaces the Boc group with a carbothioamide moiety.

- Synthesis : Achieved via reaction of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine with 4,6-dimethylpyridin-2-amine, yielding 26% after purification .

- Applications : PHGDH inhibitor with demonstrated enzymatic activity .

NCT-503 (Benzyl Substituent)

- Structure : N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide.

- Key Differences : Substitutes the pyridinyl group with a 4-(trifluoromethyl)benzyl group.

- Synthesis : Lower yield (7.05%) due to steric challenges in alkylation reactions .

- Stability : Increased hydrophobicity may affect solubility in biological systems .

Pyridine Ring Modifications

Ferrocene-Containing Analog (3r)

- Structure : tert-Butyl(R)-4-(5-(1-ferrocenylethyl)pyridin-2-yl)piperazine-1-carboxylate.

- Key Differences : Incorporates a ferrocenylethyl group at the pyridine 5-position.

- Synthesis : Prepared via Pd/Cu-catalyzed coupling (91% yield), highlighting the versatility of cross-coupling reactions .

- Applications: Potential use in asymmetric catalysis or electrochemical sensing due to ferrocene’s redox activity .

Methoxycarbonyl and Bromo Derivatives

Stability and Degradation Profiles

- TOZ Analogs (1a/1b): Structurally related oxazolidinone-piperazine compounds (e.g., tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate) degrade in simulated gastric fluid, suggesting sensitivity of the oxazolidinone ring to acidic conditions .

- Implications: The trifluoromethylpyridine moiety in the target compound likely confers greater stability compared to oxazolidinone-containing analogs .

Pharmacological and Physicochemical Properties

- LogP and Solubility : The trifluoromethyl group increases logP (lipophilicity) compared to hydrophilic analogs like tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate .

- Binding Affinity : Piperazine derivatives with trifluoromethylpyridinyl groups exhibit enhanced enzyme inhibition (e.g., PHGDH IC₅₀ < 1 µM for NCT-502) due to hydrophobic interactions .

常见问题

Q. What synthetic strategies optimize the yield of tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate?

- Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and halogenated pyridine derivatives (e.g., 5-(trifluoromethyl)-2-chloropyridine). Key parameters include:

- Solvent: 1,4-Dioxane or THF under reflux (60–110°C) .

- Base: Potassium carbonate (K₂CO₃) to deprotonate the piperazine nitrogen .

- Catalyst: Palladium-based catalysts (e.g., Pd(dppf)₂Cl₂) for Suzuki-Miyaura couplings when boronate esters are intermediates .

- Yield Optimization: Reaction times of 4–12 hours yield 78–91%, with column chromatography (silica gel, hexane/EtOAc) as the standard purification method .

Q. How is structural characterization performed for this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity and purity. Key signals include the tert-butyl group (δ ~1.46 ppm, singlet) and aromatic protons from the pyridine ring (δ 7.5–8.8 ppm) .

- X-Ray Crystallography: Single-crystal diffraction (e.g., SHELX programs) resolves the piperazine ring conformation and trifluoromethyl orientation. Space groups such as P2₁/n with unit cell parameters a = 6.1925 Å, b = 8.2636 Å are reported .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) identifies the molecular ion [M+H]⁺ (m/z ~341.1972) and fragmentation patterns (e.g., loss of tert-butoxycarbonyl group, m/z ~243) .

Advanced Research Questions

Q. What strategies address conflicting reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer: Contradictions in cross-coupling efficiency (e.g., Suzuki vs. Buchwald-Hartwig) arise from steric hindrance at the piperazine nitrogen and electronic effects of the trifluoromethyl group. Solutions include:

- Ligand Screening: Bulky ligands (e.g., XPhos) improve palladium-catalyzed couplings by mitigating steric effects .

- Microwave-Assisted Synthesis: Reduces reaction times (e.g., 3 hours at 100°C vs. 12 hours conventionally) and minimizes side reactions .

- Computational Modeling: DFT calculations predict electron-deficient regions on the pyridine ring, guiding substituent placement for optimal reactivity .

Q. How does the trifluoromethyl group influence biological activity in enzyme inhibition studies?

- Methodological Answer: The CF₃ group enhances metabolic stability and target binding via:

- Hydrophobic Interactions: Increases lipophilicity (LogP ~2.5), improving membrane permeability .

- Electron-Withdrawing Effects: Polarizes the pyridine ring, strengthening hydrogen bonds with enzyme active sites (e.g., phosphoglycerate dehydrogenase inhibition, IC₅₀ ~26 nM) .

- Isotopic Labeling: ¹⁹F NMR tracks binding kinetics in real-time, validated by competitive assays with unlabeled analogs .

Q. What crystallographic challenges arise during polymorph screening?

- Methodological Answer: Polymorph instability is common due to rotational freedom in the piperazine ring. Mitigation strategies include:

- Cocrystallization: Using coformers (e.g., succinic acid) to stabilize specific conformations .

- Low-Temperature Data Collection: Reduces thermal motion artifacts (e.g., data collected at 100 K with MoKα radiation, λ = 0.71073 Å) .

- Twinned Data Refinement: SHELXL refines twinned crystals (Hooft parameter y ~0.3) to resolve overlapping peaks .

Q. How is computational modeling integrated with experimental data to predict metabolic pathways?

- Methodological Answer:

- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 isoforms (e.g., CYP3A4), identifying potential oxidation sites .

- Metabolite Identification: LC-HRMS detects in vitro metabolites (e.g., m/z 332.1017 for dealkylated products) .

- MD Simulations: 100-ns trajectories assess conformational stability in aqueous vs. lipid bilayer environments .

Data Contradiction Analysis

Q. Why do reported yields vary in piperazine functionalization reactions?

- Critical Analysis: Discrepancies in yields (e.g., 26% vs. 91% in amidation reactions ) stem from:

- Solvent Polarity: Polar aprotic solvents (DMSO) favor nucleophilic substitution but may promote decomposition .

- Protecting Group Stability: Boc deprotection under acidic conditions (HCl/dioxane) can degrade the trifluoromethylpyridine moiety if prolonged .

- Workup Methods: Automated flash chromatography (e.g., Biotage Isolera) improves reproducibility vs. manual silica gel columns .

Methodological Tables

Table 1: Key Synthetic Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| SNAr with K₂CO₃ | 1,4-Dioxane, 110°C, 12 h | 88.7 | |

| Suzuki Coupling | Pd(dppf)₂Cl₂, K₃PO₄, 100°C, 3 h | 91 | |

| Amidation | DMSO, RT, 1 h | 26 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。